molecular formula C10H9F3O2 B13305009 2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid

2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid

Cat. No.: B13305009
M. Wt: 218.17 g/mol
InChI Key: VOVKDXMSTOIOCT-UHFFFAOYSA-N
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Description

2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid is a fluorinated carboxylic acid with a molecular formula of C10H9F3O2. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid typically involves the reaction of 2,3,4-trifluorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. As an NSAID, it inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2,3,4-trifluorophenyl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-methyl-2-(2,3,4-trifluorophenyl)propanoic acid

InChI

InChI=1S/C10H9F3O2/c1-10(2,9(14)15)5-3-4-6(11)8(13)7(5)12/h3-4H,1-2H3,(H,14,15)

InChI Key

VOVKDXMSTOIOCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)F)F)F)C(=O)O

Origin of Product

United States

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